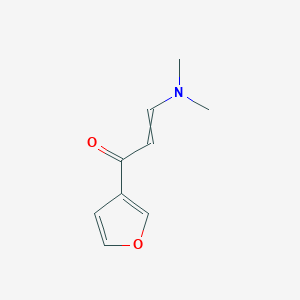
2-methoxy-3-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-3-methylthiophene is a heterocyclic compound that contains a five-membered ring with one sulfur atom and four carbon atoms. This compound is a derivative of thiophene, which is known for its aromatic properties and is widely used in various fields such as medicinal chemistry, material science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
Thiophene derivatives, including 2-methoxy-3-methylthiophene, can be synthesized through various methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves catalytic processes that ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of thiophene derivatives under mild conditions .
化学反应分析
Types of Reactions
2-methoxy-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of thiophene derivatives typically yields brominated thiophenes, while nitration results in nitrothiophenes .
科学研究应用
2-methoxy-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 2-methoxy-3-methylthiophene involves its interaction with various molecular targets and pathways. For example, some thiophene derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Others may interact with serotonin receptors or voltage-gated sodium channels, affecting neurotransmission and cellular signaling .
相似化合物的比较
Similar Compounds
3-Methylthiophene: Another thiophene derivative with a methyl group at the 3-position.
3-Methoxythiophene: A thiophene derivative with a methoxy group at the 3-position.
3-Methyl-2-thiophenecarboxaldehyde: A thiophene derivative with a formyl group at the 2-position and a methyl group at the 3-position.
Uniqueness
2-methoxy-3-methylthiophene is unique due to the presence of both a methoxy group and a methyl group on the thiophene ring
属性
CAS 编号 |
33687-87-5 |
|---|---|
分子式 |
C6H8OS |
分子量 |
128.19 g/mol |
IUPAC 名称 |
2-methoxy-3-methylthiophene |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3 |
InChI 键 |
VLZVRTHPHPXHIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one](/img/structure/B8783208.png)

METHANONE](/img/structure/B8783228.png)

![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)




